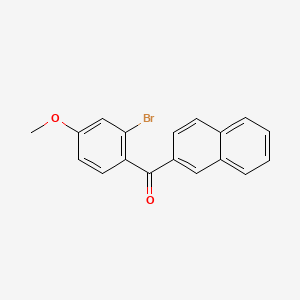
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone typically involves the bromination of a precursor compound followed by a coupling reaction. One common method is the bromination of 2-naphthylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then reacted with 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Products include (2-amino-4-methoxyphenyl)(2-naphthyl)methanone or (2-thio-4-methoxyphenyl)(2-naphthyl)methanone.
Oxidation: The major product is (2-bromo-4-hydroxyphenyl)(2-naphthyl)methanone.
Reduction: The major product is (2-bromo-4-methoxyphenyl)(2-naphthyl)methanol.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methoxyphenyl)(2-naphthyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Bromo-4-hydroxyphenyl)(2-naphthyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Amino-4-methoxyphenyl)(2-naphthyl)methanone: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is unique due to its combination of a bromine atom, a methoxy group, and a naphthyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H13BrO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
(2-bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C18H13BrO2/c1-21-15-8-9-16(17(19)11-15)18(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |
Clave InChI |
DCCKFTMTEIOSAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















